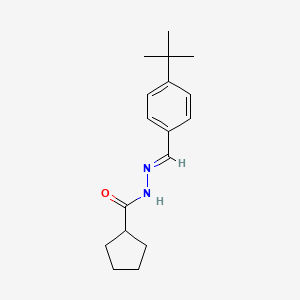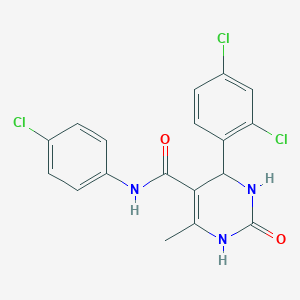![molecular formula C18H23Cl2NO2 B5063209 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as carvedilol, is a β-blocker drug that is used to treat hypertension, congestive heart failure, and other cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely prescribed medication.
作用机制
Carvedilol works by blocking the β-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system on the cardiovascular system. This leads to a decrease in heart rate and blood pressure, as well as an improvement in cardiac function. Carvedilol also has α-adrenergic blocking activity, which further contributes to its antihypertensive effects.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects on the cardiovascular system. It has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which may protect against oxidative stress and inflammation. Carvedilol also has vasodilatory effects, which may improve blood flow to the heart and other organs.
实验室实验的优点和局限性
Carvedilol has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Carvedilol is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Carvedilol has a short half-life and requires frequent dosing, which may make it difficult to maintain consistent drug levels in experimental animals. Additionally, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has a relatively low bioavailability, which may limit its effectiveness in some experimental models.
未来方向
There are several potential future directions for research on 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride. One area of interest is the development of new formulations or delivery methods that improve its bioavailability and/or prolong its half-life. Another area of research is the investigation of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride's effects on other organ systems, such as the kidneys or lungs. Additionally, there is interest in exploring the potential of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride as a preventative therapy for cardiovascular disease in high-risk populations. Overall, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride remains an important and promising drug for the treatment of cardiovascular diseases, and continued research is needed to fully understand its potential.
Conclusion
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride is a widely used β-blocker drug that has been extensively studied for its therapeutic potential in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Ongoing research is needed to fully understand the potential of 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride and to explore new directions for its use in the prevention and treatment of cardiovascular diseases.
合成方法
Carvedilol is synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 3-(1-phenylethylamino)-1,2-propanediol in the presence of a base. The resulting product is then hydrolyzed with hydrochloric acid to yield the final product, 1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride.
科学研究应用
Carvedilol has been extensively studied for its therapeutic potential in cardiovascular diseases. It is known to have a wide range of effects on the cardiovascular system, including reducing heart rate, decreasing blood pressure, and improving cardiac function. Carvedilol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective effects.
属性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-14(16-5-3-2-4-6-16)20-11-18(21)13-22-12-15-7-9-17(19)10-8-15;/h2-10,14,18,20-21H,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFMZDCXSVXZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)

![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)
![2,4-dichloro-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5063177.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride](/img/structure/B5063184.png)
![6-(3,4-dichlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5063191.png)


![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)